molecular formula C33H43N5O7 B12408660 (2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid

(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid

Cat. No.: B12408660
M. Wt: 621.7 g/mol
InChI Key: TYHQSXWPNRIHHQ-VLNZCUNHSA-N
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Description

The compound (2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid is a complex organic molecule with a unique structure It is characterized by multiple chiral centers and a bicyclic framework, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:

    Formation of the bicyclic framework: This step involves the cyclization of a linear precursor, often through a series of condensation and cyclization reactions.

    Introduction of chiral centers: Chiral centers are introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as amidation, esterification, and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential biological activity could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These interactions could involve:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interacting with receptors: It could modulate the activity of receptors on cell surfaces, affecting cellular signaling pathways.

    Altering gene expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with comparable bicyclic frameworks or multiple chiral centers, such as:

    (2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid analogs: These compounds have slight modifications in their structure but retain the core bicyclic framework.

    Other bicyclic peptides: Compounds with similar bicyclic structures but different amino acid sequences or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of chiral centers and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H43N5O7

Molecular Weight

621.7 g/mol

IUPAC Name

(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid

InChI

InChI=1S/C33H43N5O7/c1-20(2)17-25(34)29(39)37-27-19-23-12-14-24(15-13-23)45-16-8-7-11-26(30(40)35-21(3)33(43)44)36-31(41)28(38-32(27)42)18-22-9-5-4-6-10-22/h4-10,12-15,20-21,25-28H,11,16-19,34H2,1-3H3,(H,35,40)(H,36,41)(H,37,39)(H,38,42)(H,43,44)/b8-7+/t21-,25-,26-,27-,28-/m0/s1

InChI Key

TYHQSXWPNRIHHQ-VLNZCUNHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1C/C=C/COC2=CC=C(C[C@@H](C(=O)N[C@H](C(=O)N1)CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)N)C=C2

Canonical SMILES

CC(C)CC(C(=O)NC1CC2=CC=C(C=C2)OCC=CCC(NC(=O)C(NC1=O)CC3=CC=CC=C3)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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